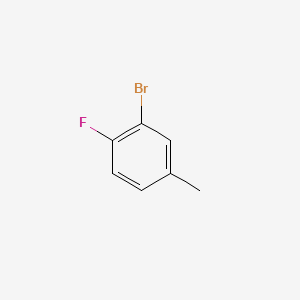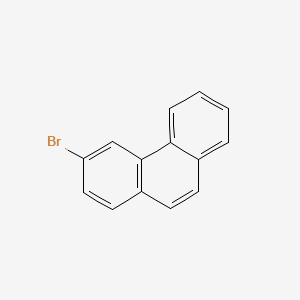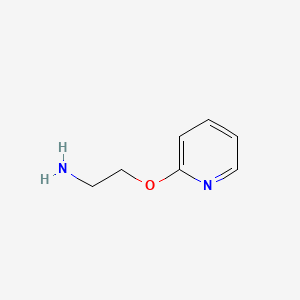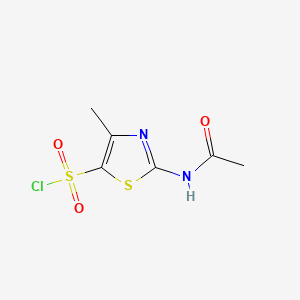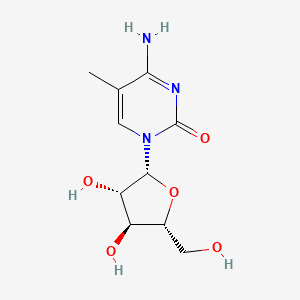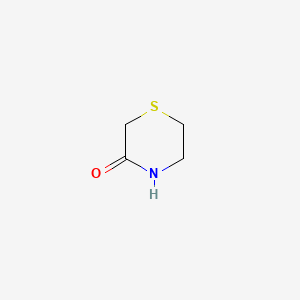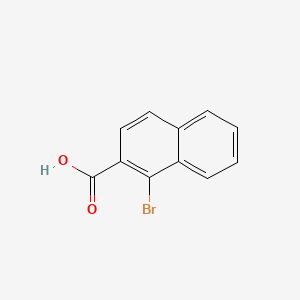
1-Bromo-2-méthylprop-1-ène
Vue d'ensemble
Description
1-Bromo-2-methyl-1-propene, also known as isocrotyl bromide or β,β-dimethylvinylbromide, is an organic compound with the molecular formula C4H7Br. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has significant applications in organic synthesis .
Applications De Recherche Scientifique
1-Bromo-2-methyl-1-propene is utilized in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a monomer or comonomer in the production of specialty polymers with unique properties.
Material Science: It is employed in the preparation of advanced materials such as resins and coatings.
Mécanisme D'action
Target of Action
1-Bromo-2-methyl-1-propene, also known as Isocrotyl bromide , is a chemical compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis .
Mode of Action
The compound interacts with its targets through a variety of chemical reactions. For instance, it can undergo nucleophilic addition reactions when treated with n-BuLi, generating the propynyllithium anion in situ . This anion can then participate in further reactions.
Biochemical Pathways
1-Bromo-2-methyl-1-propene is involved in several biochemical pathways. For example, it can be used in the preparation of esters of 2,4-dienoic acids via a palladium-catalyzed reaction with methyl acrylate in the presence of triethylamine . It’s also used in the total synthesis of ocular age pigment, A2-E .
Pharmacokinetics
Its physical properties, such as boiling point and density, are well-documented .
Result of Action
The result of 1-Bromo-2-methyl-1-propene’s action depends on the specific reaction it’s involved in. For instance, in the synthesis of esters of 2,4-dienoic acids, it contributes to the formation of the desired product .
Analyse Biochimique
Biochemical Properties
1-Bromo-2-methyl-1-propene plays a crucial role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound can undergo nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. This interaction is facilitated by enzymes that catalyze the reaction, leading to the formation of different organic compounds. The nature of these interactions is primarily based on the reactivity of the bromine atom in the compound, which makes it a good leaving group in substitution reactions .
Cellular Effects
1-Bromo-2-methyl-1-propene has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify cellular components, leading to changes in cell behavior. For example, it can interact with proteins involved in signal transduction, thereby affecting the downstream signaling pathways and ultimately altering gene expression .
Molecular Mechanism
The molecular mechanism of 1-Bromo-2-methyl-1-propene involves its interaction with biomolecules through nucleophilic substitution reactions. The bromine atom in the compound acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new chemical bonds. This mechanism is facilitated by enzymes that catalyze the reaction, leading to the formation of new organic compounds. Additionally, 1-Bromo-2-methyl-1-propene can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-methyl-1-propene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-2-methyl-1-propene can degrade over time, leading to the formation of different by-products that may have varying effects on cells. Additionally, the compound’s stability can be affected by environmental factors such as temperature and pH, which can influence its reactivity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of 1-Bromo-2-methyl-1-propene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell behavior. Studies have shown that high doses of 1-Bromo-2-methyl-1-propene can lead to toxic or adverse effects, such as cell death or disruption of cellular processes. These threshold effects are important for understanding the compound’s safety and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Bromo-2-methyl-1-propene within cells and tissues are important factors that influence its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Additionally, 1-Bromo-2-methyl-1-propene can accumulate in certain cellular compartments, affecting its localization and interactions with biomolecules. Understanding the transport and distribution of the compound is essential for determining its bioavailability and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-1-propene can be synthesized through the bromination of 2-methylpropene (isobutene) using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically occurs at room temperature and involves the addition of bromine across the double bond of 2-methylpropene .
Industrial Production Methods: In industrial settings, the production of 1-bromo-2-methyl-1-propene may involve continuous flow processes where 2-methylpropene is reacted with bromine in a controlled environment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-methyl-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) ions.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major product is 2-methylpropene.
Comparaison Avec Des Composés Similaires
2-Bromo-2-methylpropane: Similar in structure but differs in the position of the bromine atom.
1-Bromo-2-methylpropane: Another isomer with the bromine atom on a different carbon.
2-Methyl-1-propenyl bromide: A related compound with a different arrangement of the double bond and bromine atom.
Uniqueness: 1-Bromo-2-methyl-1-propene is unique due to its specific structure, which allows it to participate in both substitution and elimination reactions efficiently. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
1-bromo-2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-4(2)3-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFNUDNHTUZJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184252 | |
| Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-69-4 | |
| Record name | 1-Propene, 1-bromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-methyl-1-propene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 1-bromo-2-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-methyl-1-propene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-2-methyl-1-propene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJM9JG6TGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Bromo-2-methyl-1-propene in the synthesis of A2-E?
A1: 1-Bromo-2-methyl-1-propene serves as a key building block in the multi-step synthesis of A2-E. The research describes its use in a Stille coupling reaction with 2-bromo-4-methylpyridine. This reaction forms a precursor molecule that is further modified to eventually arrive at the target compound, A2-E [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


